molecular formula C14H18ClNO2 B5977509 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine

1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine

Cat. No. B5977509
M. Wt: 267.75 g/mol
InChI Key: MQEMEDVEGHCKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine, also known as JZP-386, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JZP-386 is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential applications in various fields.

Mechanism of Action

1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine acts as a selective dopamine and norepinephrine reuptake inhibitor, which increases the availability of these neurotransmitters in the brain. This mechanism of action is responsible for its therapeutic effects in sleep disorders, as well as its potential as a chemotherapeutic agent. This compound also acts as a calcium channel blocker, which is responsible for its potential as a vasodilator and anti-hypertensive agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In sleep disorders, this compound has been shown to increase wakefulness and reduce excessive daytime sleepiness. In oncology, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, this compound also has some limitations, including its complex synthesis process and potential toxicity at high doses.

Future Directions

The potential therapeutic applications of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine are vast, and further research is needed to explore its full potential. Some future directions for research include:
1. Investigating the potential of this compound as a treatment for other sleep disorders, such as insomnia.
2. Exploring the potential of this compound as a chemotherapeutic agent in other types of cancer.
3. Investigating the potential of this compound as a treatment for hypertension and other cardiovascular diseases.
4. Studying the potential of this compound in other neurological disorders, such as Parkinson's disease and depression.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in preclinical studies. Its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases, make it an exciting area of research. Further studies are needed to explore its full potential and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine involves a multi-step process that starts with the reaction of 2-chlorophenol with butyric anhydride to form 2-(2-chlorophenoxy)butyric acid. This acid is then converted to its corresponding acid chloride, which is then reacted with pyrrolidine to form the final product, this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine has been extensively studied for its therapeutic potential in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has shown promising results in the treatment of sleep disorders, such as narcolepsy and cataplexy. In oncology, this compound has shown potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth. In cardiovascular diseases, this compound has shown potential as a vasodilator and anti-hypertensive agent.

properties

IUPAC Name

2-(2-chlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-12(14(17)16-9-5-6-10-16)18-13-8-4-3-7-11(13)15/h3-4,7-8,12H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEMEDVEGHCKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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